molecular formula C9H18O3S B14288474 8-[(Hydroxymethyl)sulfanyl]octanoic acid CAS No. 137394-52-6

8-[(Hydroxymethyl)sulfanyl]octanoic acid

Cat. No.: B14288474
CAS No.: 137394-52-6
M. Wt: 206.30 g/mol
InChI Key: KQGXNGPDMDWTDC-UHFFFAOYSA-N
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Description

8-[(Hydroxymethyl)sulfanyl]octanoic acid is a medium-chain fatty acid derivative featuring a hydroxymethyl sulfanyl (-SCH₂OH) substituent at the 8th carbon of the octanoic acid backbone.

Properties

CAS No.

137394-52-6

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

8-(hydroxymethylsulfanyl)octanoic acid

InChI

InChI=1S/C9H18O3S/c10-8-13-7-5-3-1-2-4-6-9(11)12/h10H,1-8H2,(H,11,12)

InChI Key

KQGXNGPDMDWTDC-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCCSCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 8-[(Hydroxymethyl)sulfanyl]octanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-[(Hydroxymethyl)sulfanyl]octanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form a simpler thiol derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(Hydroxymethyl)sulfanyl]octanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[(Hydroxymethyl)sulfanyl]octanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the sulfur atom can undergo redox reactions, influencing the compound’s biological and chemical activities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulfur-Containing Octanoic Acid Derivatives

Dihydrolipoic Acid (DHLA)
  • Structure: 6,8-Bis(sulfanyl)octanoic acid.
  • Biological Role : A mitochondrial cofactor for pyruvate dehydrogenase and glycine decarboxylase, with potent antioxidative and anti-inflammatory properties .
  • Key Findings: Enhances nerve growth factor expression and motor nerve conduction velocity . Reacts with selenoproteins like MitoPeroxidase-2 to reduce hydroperoxides, indicating redox activity .
  • Synthesis: Enzymatically derived from octanoic acid in mitochondria .
8-[(Hydroxymethyl)sulfanyl]octanoic Acid
  • Structure : Features a single hydroxymethyl sulfanyl group at C7.
  • Hypothesized Roles: Potential redox activity due to the sulfhydryl group, though the hydroxymethyl moiety may reduce disulfide formation compared to DHLA. Possible applications in drug delivery or as a chelating agent.
8-(cis-2-Hexylcyclopropyl)octanoic Acid
  • Structure : Cyclopropane ring at C8 (identified in Proteus mira biofilms) .
  • Biological Role : Modulates bacterial adhesion and biofilm formation.
  • Key Finding : Present in bacterial membranes, influencing colonization of urological catheters .

Hydroxylated Octanoic Acid Derivatives

8-Hydroxyoctanoic Acid
  • Structure : Hydroxyl group at C8.
  • Properties: Thermodynamic data (e.g., molecular weight: 160.21 g/mol) are well-documented . Potential metabolic intermediate in lipid oxidation pathways.
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic Acid
  • Structure : Epoxide (oxirane) ring at C8 .
  • Applications : Reactivity of the epoxide group makes it useful in surfactants and emulsifiers .

Aryl-Substituted and Amino-Functionalized Derivatives

8-[4′-Propoxy(1,1-biphenyl)-yloxy]octanoic Acid
  • Structure : Biphenyl ether linkage at C8.
  • Properties : Exhibits thermotropic liquid crystalline behavior, with phase transitions characterized by DSC and polarizing microscopy .
BOC-8-Aminocaprylic Acid
  • Structure: tert-Butoxycarbonyl-protected amino group at C8.
  • Applications : Used in peptide synthesis and as a building block for bioactive molecules .

Comparative Data Table

Compound Functional Group(s) Biological/Industrial Role Key Findings Reference
This compound -SCH₂OH at C8 Hypothesized redox activity Structural uniqueness suggests potential in drug design or chelation. -
Dihydrolipoic acid (DHLA) -SH at C6 and C8 Antioxidant, enzyme cofactor Enhances nerve growth factor; reduces hydroperoxides in mitochondria.
8-Hydroxyoctanoic acid -OH at C8 Metabolic intermediate Thermodynamic properties documented; role in lipid metabolism inferred.
8-(cis-2-Hexylcyclopropyl)octanoic acid Cyclopropane at C8 Bacterial membrane component Facilitates Proteus mira biofilm colonization.
BOC-8-Aminocaprylic acid -NHBOC at C8 Peptide synthesis Used as a protected amino acid derivative.

Key Structural and Functional Insights

  • Sulfur vs. Oxygen Functional Groups: Sulfur-containing derivatives (e.g., DHLA) exhibit pronounced redox activity, while hydroxylated or epoxidized analogs (e.g., 8-hydroxyoctanoic acid) are more inert but critical in metabolism .
  • Synthetic Versatility: Amino- and aryl-substituted derivatives demonstrate the adaptability of octanoic acid as a scaffold for materials science and drug development .

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